molecular formula C20H25N3O B11552141 2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide

2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide

Cat. No.: B11552141
M. Wt: 323.4 g/mol
InChI Key: ZFHHICFBDDBSAE-CJLVFECKSA-N
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Description

2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide typically involves the condensation of 2-[(2-Methylphenyl)amino]acetohydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{2-[(2-Methylphenyl)amino]acetohydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H25N3O/c1-14(2)17-9-11-18(12-10-17)16(4)22-23-20(24)13-21-19-8-6-5-7-15(19)3/h5-12,14,21H,13H2,1-4H3,(H,23,24)/b22-16+

InChI Key

ZFHHICFBDDBSAE-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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